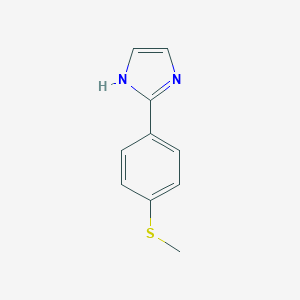

2-(4-(methylthio)phenyl)-1H-imidazole

Übersicht

Beschreibung

Procysteine, auch bekannt als L-2-Oxothiazolidin-4-carbonsäure, ist eine modifizierte Form der Aminosäure Cystein. Es ist ein Prodrug, das intrazellulär zu Cystein metabolisiert wird und antioxidative Eigenschaften besitzt. Procysteine wird aufgrund seiner Fähigkeit, die Glutathionsynthese zu fördern, die für den Schutz der Zellen vor oxidativem Stress entscheidend ist, in verschiedenen wissenschaftlichen und medizinischen Anwendungen eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Procysteine kann durch Reaktion von L-Cystein mit Triphosgen in Toluol synthetisiert werden. Die Reaktion wird auf Vollständigkeit überwacht, und das Produkt wird gereinigt, um einen hohen Reinheitsgrad von mindestens 99 bis 99,5 Prozent zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Procysteine beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Methoden wie oben beschrieben. Der Prozess ist für hohe Ausbeute und Reinheit optimiert und stellt sicher, dass das Endprodukt die erforderlichen Standards für pharmazeutische und Forschungsanwendungen erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

Procysteine unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für die Umwandlung in Cystein und die darauf folgenden biologischen Aktivitäten unerlässlich .

Häufige Reagenzien und Bedingungen

Oxidation: Procysteine kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen beinhalten häufig Reduktionsmittel wie Natriumborhydrid.

Substitution: Substitutionsreaktionen können je nach gewünschtem Produkt unter sauren oder basischen Bedingungen stattfinden.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus dem Metabolismus von Procysteine entsteht, ist Cystein, das eine wichtige Rolle bei zellulären antioxidativen Abwehrmechanismen spielt .

Wissenschaftliche Forschungsanwendungen

Procysteine hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Vorläufer zur Synthese anderer Verbindungen und zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Untersucht für seine Rolle beim zellulären Schutz vor oxidativem Stress und seine Fähigkeit, die Glutathion-Spiegel zu erhöhen.

Medizin: Untersucht für sein Potenzial bei der Behandlung von Erkrankungen, die mit oxidativem Stress verbunden sind, wie HIV-Infektionen und Beatmungs-assoziierte Pneumonie

Industrie: Wird in Hautpflegeformulierungen aufgrund seiner antioxidativen Eigenschaften verwendet.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Procysteine can be synthesized by reacting L-cysteine with triphosgene dissolved in toluene. The reaction is monitored for completeness, and the product is purified to achieve a high purity level of at least 99 to 99.5 percent .

Industrial Production Methods

Industrial production of procysteine involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for pharmaceutical and research applications .

Analyse Chemischer Reaktionen

Types of Reactions

Procysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion to cysteine and its subsequent biological activities .

Common Reagents and Conditions

Oxidation: Procysteine can be oxidized using common oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions often involve reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.

Major Products Formed

The major product formed from the metabolism of procysteine is cysteine, which plays a vital role in cellular antioxidant defense mechanisms .

Wissenschaftliche Forschungsanwendungen

The compound 2-(4-(methylthio)phenyl)-1H-imidazole has garnered interest in various scientific research applications due to its unique chemical structure and biological properties. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmaceutical Development

This compound has been identified as a potential candidate for developing pharmaceuticals, particularly in the field of oncology. Its structure allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of imidazole compounds exhibit anticancer properties. A study showed that this compound can inhibit tumor growth in specific cancer cell lines, showcasing its potential as an anticancer agent.

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial activity. The methylthio group enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Research on PPAR Agonists

The compound has also been studied for its role as a peroxisome proliferator-activated receptor (PPAR) agonist, particularly PPARδ. This receptor plays a critical role in regulating lipid metabolism and inflammation.

Findings:

- Activation of PPARδ by this compound could lead to therapeutic strategies for conditions such as dyslipidemia and cardiovascular diseases, as demonstrated in preclinical models.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of imidazole derivatives, including this compound, against neurodegenerative diseases.

Case Study: Neuroprotection

In vitro studies indicate that this compound may protect neuronal cells from oxidative stress, suggesting its potential use in treating conditions like Alzheimer's disease.

Wirkmechanismus

Procysteine wird intrazellulär zu Cystein metabolisiert, das dann zur Synthese von Glutathion beiträgt. Glutathion ist ein wichtiges Antioxidans, das Zellen vor oxidativen Schäden schützt. Der Mechanismus beinhaltet die Umwandlung von Procysteine zu S-Carboxy-L-Cystein, das spontan zu L-Cystein decarboxyliert und die Glutathionsynthese erleichtert .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Carbocistein: Ein weiteres Cystein-Derivat, das als Mucolytikum eingesetzt wird.

N-Acetylcystein: Ein bekanntes Antioxidans und Mucolytikum.

L-Cystein: Die natürliche Aminosäure, von der Procysteine abgeleitet ist

Einzigartigkeit von Procysteine

Procysteine ist einzigartig aufgrund seiner Stabilität und seiner Fähigkeit, intrazellulär zu Cystein metabolisiert zu werden, wodurch eine kontrollierte Freisetzung von Cystein für die Glutathionsynthese ermöglicht wird. Diese Eigenschaft macht es besonders wertvoll in der Forschung und in therapeutischen Anwendungen, bei denen oxidativer Stress ein Problem darstellt .

Biologische Aktivität

The compound 2-(4-(methylthio)phenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of This compound typically involves the condensation of 4-(methylthio)aniline with appropriate carbonyl compounds through a multistep process. The resulting imidazole derivatives can be further modified to enhance their biological activity.

Structural Features

The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological interactions. The methylthio group at the para position of the phenyl ring may influence the compound's lipophilicity and receptor binding affinity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of imidazole derivatives. For instance:

- Antiproliferative Effects : In vitro studies have shown that imidazole compounds can inhibit the proliferation of various cancer cell lines. One study reported that derivatives with specific substitutions on the phenyl ring exhibited IC50 values as low as 0.4 nM against certain cancer types, indicating potent activity .

- Mechanisms of Action : The anticancer effects are often attributed to the compounds' ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of well-known chemotherapeutic agents like combretastatin A-4 .

Anti-inflammatory Activity

Imidazole derivatives have also been explored for their anti-inflammatory properties:

- Dual Action : Some compounds exhibit both anti-inflammatory and antifungal activities, making them attractive candidates for treating conditions involving inflammation and infection . For example, certain derivatives showed significant inhibition of inflammatory mediators in vitro.

- In Vivo Studies : Animal models have demonstrated that these compounds can reduce inflammation markers effectively while exhibiting lower gastrointestinal irritation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antifungal Activity

The antifungal potential of this compound has been assessed against various fungal strains:

- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown promising antifungal activity with MIC values around 12.5 μg/mL against tested strains, indicating their potential as antifungal agents .

Table 1: Biological Activities of Imidazole Derivatives

| Compound | Activity Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| 4o | Antiproliferative | 0.4 - 3.8 | |

| 3h | Anti-inflammatory | Not specified | |

| 3l | Antifungal | 12.5 | |

| This compound | Dual action (anti-inflammatory/antifungal) | Not specified |

Case Studies

- Anticancer Efficacy : A study evaluated the effects of various imidazole derivatives on human cancer cell lines and found that specific substitutions significantly enhanced their antiproliferative activity. The findings suggest that modifying the phenyl ring can lead to compounds with improved selectivity and potency against cancer cells .

- Anti-inflammatory Mechanism : Research indicated that certain imidazoles could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism by which these compounds could mitigate inflammatory responses in vivo .

Eigenschaften

IUPAC Name |

2-(4-methylsulfanylphenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-13-9-4-2-8(3-5-9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFJXFHLAXWHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623108 | |

| Record name | 2-[4-(Methylsulfanyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115053-39-9 | |

| Record name | 2-[4-(Methylsulfanyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.